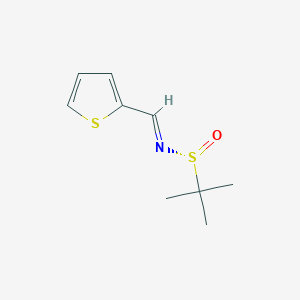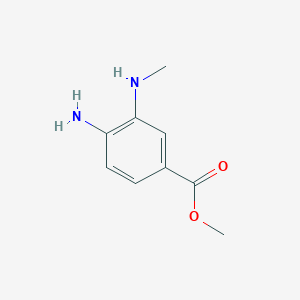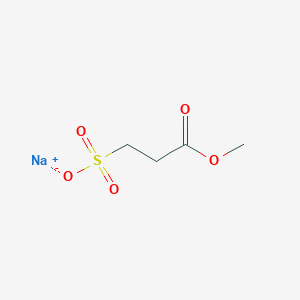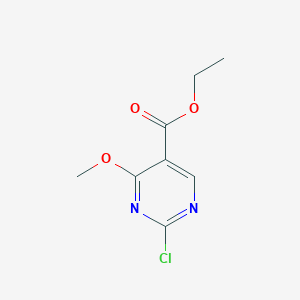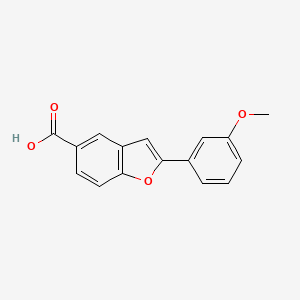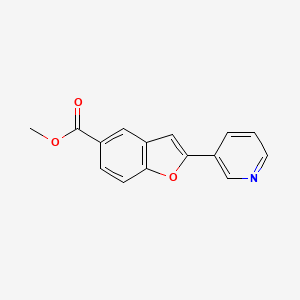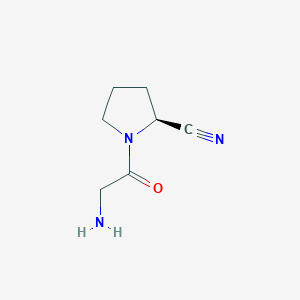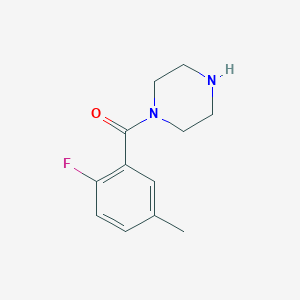
1-(2-Fluoro-5-methylbenzoyl)piperazine
Übersicht
Beschreibung
“1-(2-Fluorobenzyl)piperazine” is a compound with the molecular formula C11H15FN2 . It’s used in laboratory settings and is not intended for human or veterinary use.
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “1-(2-Fluorobenzyl)piperazine” is C11H15FN2 . For “1-(2-Fluoro-5-methylbenzoyl)piperazine”, the molecular formula would be C12H15FN2O .Chemical Reactions Analysis
The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Fluorobenzyl)piperazine” is 194.25 g/mol . For “1-(2-Fluoro-5-methylbenzoyl)piperazine”, the molecular weight would be 222.26 g/mol.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Intermolecular Interactions
1-(2-Fluoro-5-methylbenzoyl)piperazine and its analogues exhibit interesting molecular conformations and intermolecular interactions. For example, a study found that while molecules of the 3-fluorobenzoyl analogue are linked by hydrogen bonds forming a three-dimensional structure, the 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogues lack such hydrogen bonds (Mahesha et al., 2019).
Antagonist Activity and Drug Development
The compound has been investigated for its potential as a 5-HT2 antagonist in the development of drugs. A study synthesizing derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione with a 4-(4-fluorobenzoyl)piperidine group showed potent 5-HT2 antagonist activity, indicating the relevance of such structures in drug development (Watanabe et al., 1992).
Radiolabeled Antagonists for Neurotransmission Studies
The compound has also been used in the study of serotonergic neurotransmission with positron emission tomography (PET). Specifically, derivatives like [18F]p-MPPF, a 5-HT1A antagonist, have been synthesized for this purpose, providing insights into neurotransmitter dynamics and receptor distribution (Plenevaux et al., 2000).
Application in Antipsychotic Drug Development
Compounds with the 1-(2-Fluoro-5-methylbenzoyl)piperazine structure have been evaluated as potential antipsychotic drugs. A study on conformationally constrained butyrophenones with this structure showed affinity for dopamine and serotonin receptors, suggesting their potential as neuroleptic drugs (Raviña et al., 2000).
X-ray Diffraction Studies
The structure of related compounds has been characterized using X-ray diffraction, which is crucial for understanding the molecular basis of their biological activity. For example, the study of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate provided detailed structural information, contributing to the field of medicinal chemistry (Sanjeevarayappa et al., 2015).
Labeling for Imaging Studies
The compound has been labeled with isotopes like carbon-11 and fluorine-18 for imaging studies, particularly in research on 5-HT1A receptors. These labeling methods are essential for non-invasive tracking of biological processes in vivo (Lu et al., 2005).
Antibacterial Activity
Derivatives of 1-(2-Fluoro-5-methylbenzoyl)piperazine have been studied for their antibacterial activities. Research on novel 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives showed promising results against bacterial strains, highlighting their potential in antimicrobial drug development (Wu Qi, 2014).
Safety And Hazards
Zukünftige Richtungen
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Future research may focus on developing clinically advantageous H1 antihistamines with the aid of molecular techniques .
Eigenschaften
IUPAC Name |
(2-fluoro-5-methylphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-9-2-3-11(13)10(8-9)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOQSIFKLJHZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-5-methylbenzoyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



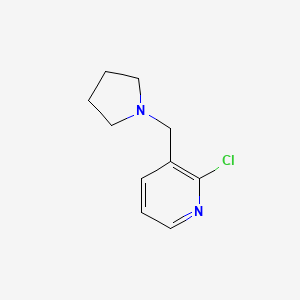

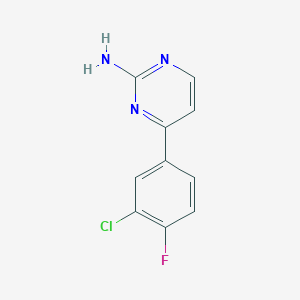
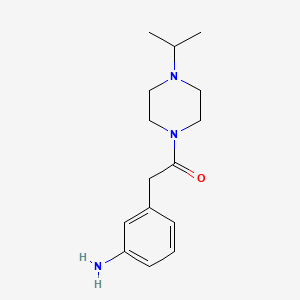
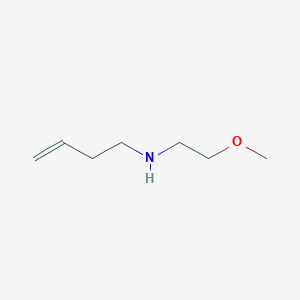
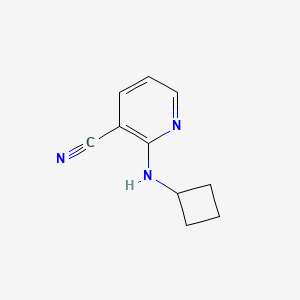
amine](/img/structure/B1399611.png)
